6-Iodo-3-methylimidazo[1,2-a]pyridine
Description
Significance of the Imidazo[1,2-a]pyridine (B132010) Scaffold in Chemical Sciences
The imidazo[1,2-a]pyridine core, a fused ring system comprising an imidazole (B134444) and a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. organic-chemistry.orgchemicalbook.comrsc.org This designation stems from its ability to bind to a wide range of biological targets, leading to a diverse array of pharmacological activities. researchgate.netwikipedia.org Consequently, derivatives of imidazo[1,2-a]pyridine have been investigated for numerous therapeutic applications, including as anticancer, anti-tuberculosis, antiviral, anti-inflammatory, and antimicrobial agents. organic-chemistry.orgvulcanchem.comresearchgate.netnih.gov
The versatility of the imidazo[1,2-a]pyridine scaffold is not limited to its biological activity. Its unique electronic and photophysical properties have also made it a valuable component in the development of functional materials. rsc.org These properties, which can be fine-tuned through substitution on the bicyclic ring, have led to applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes. The ongoing research into this heterocyclic system continues to uncover new synthetic methodologies and applications, solidifying its importance in the chemical sciences. rsc.orgwikipedia.org
Overview of "6-Iodo-3-methylimidazo[1,2-a]pyridine" within the Broader Class of Imidazo[1,2-a]pyridines
Within the extensive family of imidazo[1,2-a]pyridine derivatives, "this compound" represents a synthetically valuable intermediate. The presence of both a methyl group at the 3-position and an iodine atom at the 6-position provides distinct handles for further chemical modification.
The methyl group at the 3-position can influence the steric and electronic properties of the molecule, potentially impacting its biological activity or material properties. The iodine atom at the 6-position is particularly significant as it serves as a versatile functional group for a variety of cross-coupling reactions. Halogenated imidazo[1,2-a]pyridines are key precursors in the synthesis of more complex molecules. researchgate.net The carbon-iodine bond is relatively weak and susceptible to oxidative addition, making it an excellent substrate for palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.org This allows for the introduction of a wide range of substituents at the 6-position, enabling the generation of libraries of compounds for screening in drug discovery and materials science research.
While specific research dedicated solely to "this compound" is not extensively documented in dedicated publications, its importance lies in its potential as a building block. The synthesis of related iodo-substituted imidazo[1,2-a]pyridines has been reported, often involving the cyclization of an appropriately substituted 2-aminopyridine (B139424) with an α-haloketone, followed by iodination. organic-chemistry.orgnih.gov For instance, the synthesis of the isomeric 3-Iodo-6-methyl-imidazo[1,2-a]pyridine (CAS Number: 885276-23-3) proceeds from 2-Amino-5-methylpyridine. chemicalbook.com A plausible synthesis for this compound would involve the reaction of 5-Iodo-2-aminopyridine with a 3-carbon α-haloketone or a related synthon.
The table below summarizes the key features of this compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₇IN₂ |
| Molecular Weight | 258.06 g/mol |
| Key Functional Groups | Imidazo[1,2-a]pyridine core, 3-methyl group, 6-iodo group |
| Primary Research Utility | Synthetic intermediate for cross-coupling reactions |
Historical Context of Research on Imidazo[1,2-a]pyridine Derivatives
The investigation of imidazo[1,2-a]pyridine and its derivatives has a rich history dating back to the late 19th and early 20th centuries. Early research focused on the fundamental synthesis and characterization of this heterocyclic system. One of the pioneering methods for the synthesis of imidazo[1,2-a]pyridines is the Tschitschibabin reaction, first reported in the early 20th century, which involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound. dtic.mil This reaction remains a cornerstone for the synthesis of this class of compounds.
Over the decades, the field has evolved significantly, with the development of more sophisticated and efficient synthetic methods. dtic.mil The mid-20th century saw the discovery of the biological activities of several imidazo[1,2-a]pyridine derivatives, which spurred further interest in this scaffold from the medicinal chemistry community. nih.gov This led to the development of marketed drugs such as Zolpidem and Alpidem. nih.gov In recent years, the focus has shifted towards the development of catalytic and regioselective functionalization methods, allowing for precise modification of the imidazo[1,2-a]pyridine core to explore structure-activity relationships and develop novel materials. nih.gov The continuous innovation in synthetic strategies underscores the enduring importance of imidazo[1,2-a]pyridine derivatives in contemporary chemical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-iodo-3-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-6-4-10-8-3-2-7(9)5-11(6)8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTADXSAICGLXHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101286311 | |
| Record name | 6-Iodo-3-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101286311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1284210-63-4 | |
| Record name | 6-Iodo-3-methylimidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1284210-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Iodo-3-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101286311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of 6 Iodo 3 Methylimidazo 1,2 a Pyridine and Derivatives
Halogen-Directed Functionalization and Cross-Coupling Reactions at the C-6 Position
The carbon-iodine bond at the C-6 position is the most prominent site for synthetic elaboration on the 6-Iodo-3-methylimidazo[1,2-a]pyridine core. The relative weakness of the C-I bond and the susceptibility of organoiodides to oxidative addition make this position ideal for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds between sp2-hybridized carbon atoms. In the context of 6-iodo-imidazo[1,2-a]pyridine derivatives, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the C-6 position. The reaction typically involves a palladium catalyst, a base, and an organoboron reagent, such as a boronic acid or boronic ester. libretexts.org
The general catalytic cycle proceeds through three key steps: oxidative addition of the iodo-imidazo[1,2-a]pyridine to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the 6-arylated product and regenerate the Pd(0) catalyst. libretexts.org The reactivity of halopurines, a related heterocyclic system, in Suzuki-Miyaura couplings has shown that C-6 chloro and C-2 iodo positions can be selectively functionalized, highlighting the fine-tuning possible in these reactions. scispace.com For instance, studies on 2,6-disubstituted imidazo[4,5-b]pyridines have optimized Suzuki coupling conditions for successful phenylation at the C-6 position. While specific data for this compound is not detailed in the provided results, the synthesis of 2,3,6-trisubstituted imidazo[1,2-a]pyridines has been achieved through microwave-assisted Suzuki coupling, demonstrating the viability of this approach for functionalizing the C-6 position. The choice of catalyst, base, and solvent is critical for achieving high yields and can be tailored depending on the electronic properties of the coupling partners. nih.gov
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 6-Bromo-imidazo[1,2-a]pyridine derivative | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 67-83% | nih.gov |
| 6-Bromo-2-phenyl-N-methylimidazo[4,5-b]pyridine | 4-Cyanophenyl boronic acid | Not Specified | Not Specified | Not Specified | 55% | |
| 2-Pyridyl Nucleophile | Aryl Bromide | Pd₂(dba)₃ / Ligand 1-4 | KF | Dioxane | Good to Excellent | nih.gov |
Aminocarbonylation and Carboxamidation at Iodinated Imidazo[1,2-a]pyridine Positions
Palladium-catalyzed aminocarbonylation is a highly effective method for introducing carboxamide functionalities onto aryl halides. For 6-iodoimidazo[1,2-a]pyridine, this reaction provides a direct route to 6-carboxamido derivatives, which are prevalent motifs in biologically active molecules. mdpi.comresearchgate.net The reaction involves the coupling of the iodo-substrate with carbon monoxide and an amine nucleophile in the presence of a palladium catalyst. mdpi.comresearchgate.net
Research has demonstrated that the reaction conditions can be finely tuned to selectively produce either the monocarbonylated product (amide) or the double-carbonylated product (α-ketoamide). mdpi.comresearchgate.net This selectivity is highly dependent on factors such as the choice of palladium ligand, the base, solvent, and carbon monoxide pressure. mdpi.comresearchgate.net
For example, using a recyclable palladium catalyst immobilized on a supported ionic liquid phase (SILP), the aminocarbonylation of 6-iodoimidazo[1,2-a]pyridine with various aliphatic and aromatic amines has been extensively studied. mdpi.comresearchgate.net With aliphatic amines, a competition between mono- and double carbonylation is often observed. mdpi.comresearchgate.net Good to excellent selectivities towards either the amide or the α-ketoamide can be achieved by carefully selecting the reaction parameters. mdpi.comresearchgate.net
| Amine Nucleophile | Conditions (Method A - Amide) | Yield (Amide) | Conditions (Method B - α-Ketoamide) | Yield (α-Ketoamide) | Reference |
|---|---|---|---|---|---|
| Morpholine | Et₃N, DMF, 100°C, 30 bar CO | 95% | DBU, Toluene, 120°C, 5 bar CO | 92% | mdpi.comresearchgate.netresearchgate.net |
| Piperidine | Et₃N, DMF, 100°C, 30 bar CO | 94% | DBU, Toluene, 120°C, 5 bar CO | 95% | mdpi.comresearchgate.netresearchgate.net |
| Aniline | DBU, Toluene, 120°C, 30 bar CO | 51% | - | - | mdpi.comresearchgate.netresearchgate.net |
| 4-Nitroaniline | DBU, Toluene, 120°C, 30 bar CO | 78% | - | - | mdpi.com |
| 4-Toluidine | DBU, Toluene, 120°C, 30 bar CO | 67% | - | - | mdpi.com |
Reactions Involving the Imidazole (B134444) Nitrogen Atoms and the Pyridine (B92270) Ring System
The imidazo[1,2-a]pyridine ring system contains two nitrogen atoms with distinct electronic properties. The pyridine-like nitrogen (N-1) is generally less basic than the imidazole sp2 nitrogen (N-5), which acts as a strong base. researchgate.net This basicity allows for the formation of stable imidazolium salts upon protonation or alkylation. researchgate.net
The pyridine ring itself is an electron-deficient system, which deactivates it towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom. The C-6 position is para to the N-1 nitrogen, making it susceptible to nucleophilic attack, a reactivity that is further enhanced by the presence of a good leaving group like iodine. Lewis acid activation by coordination to the pyridine nitrogen can further enhance the ring's electrophilicity and facilitate nucleophilic substitution reactions. semanticscholar.org While direct nucleophilic attack on the pyridine nitrogen of a bis(imino)pyridine system has been observed, this is an uncommon reaction pathway for the parent heterocycle. scielo.org.mx
C-H Activation and Other Oxidative/Reductive Cyclizations
Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic cores, avoiding the need for pre-functionalized starting materials. nih.gov The imidazo[1,2-a]pyridine scaffold is particularly amenable to such transformations, with the C-3 position being the most nucleophilic and commonly functionalized site. researchgate.netnih.gov However, functionalization at other positions is also possible.
Visible light-induced photoredox catalysis has enabled a variety of C-H functionalization reactions on the imidazo[1,2-a]pyridine core, including perfluoroalkylation, trifluoromethylation, and arylation. nih.gov These methods often proceed under mild conditions and show broad substrate scope. nih.gov While many examples focus on the C-3 position, the principles can be extended to other sites, depending on the reaction mechanism and directing groups.
Furthermore, the synthesis of the imidazo[1,2-a]pyridine ring system itself often involves oxidative cyclization. organic-chemistry.orgacs.orgorganic-chemistry.org Copper-catalyzed methods, for instance, can construct the heterocycle from 2-aminopyridines and nitroolefins using air as a green oxidant. organic-chemistry.org These reactions proceed via a proposed mechanism involving Michael addition followed by intramolecular cyclization and oxidation. organic-chemistry.org Another approach involves a flavin- and iodine-catalyzed aerobic oxidative C-N bond formation. acs.org
Nucleophilic Substitution Reactions and Their Applications
The C-6 position of the imidazo[1,2-a]pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This is due to its para-relationship to the electron-withdrawing pyridine nitrogen (N-1), which can stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. nih.gov The presence of a highly effective leaving group, such as iodine, makes this compound an excellent substrate for SNAr reactions.
A variety of nucleophiles can displace the iodide at the C-6 position. These reactions are synthetically valuable for introducing diverse functional groups. For example, reactions of halopyridines with sulfur, oxygen, and carbon nucleophiles are often promoted by microwave heating to reduce reaction times and improve yields. sci-hub.se While SNAr reactions on heterocycles like pyridine are common, they can proceed through either a classical two-step mechanism or a concerted pathway. nih.govnih.gov The specific mechanism can depend on the nucleophile, leaving group, and substituents on the ring. nih.gov For instance, the reaction of 3-nitroimidazo[1,2-a]pyridines with thioglycolate anion proceeds via nucleophilic aromatic substitution. acs.org
Structure Activity Relationship Sar Investigations of Imidazo 1,2 a Pyridine Derivatives with a Focus on Halogenation and Alkylation Patterns
Impact of Halogen Substitution at C-6 on Biological Activity Profiles
The C-6 position of the imidazo[1,2-a]pyridine (B132010) ring is a key site for modification, and halogenation at this position has been shown to be a critical determinant of biological activity across different therapeutic targets.
In the development of inhibitors for Rab geranylgeranyl transferase (RGGT), an enzyme involved in protein prenylation, the nature of the halogen at the C-6 position significantly impacts inhibitory potency. nih.govnih.gov A study of 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids demonstrated a clear trend in activity against Rab11A prenylation. The compound with a chlorine atom at C-6 was the most potent, followed by the bromine analog. nih.gov The iodine-substituted compound exhibited the weakest activity in this series, suggesting a trend of decreasing inhibitory activity with the increasing size and polarizability of the halogen substituent at this position. nih.gov
| Compound Analogue | C-6 Substituent | Relative Activity (RGGT Inhibition) |
| Chlorine Analog | -Cl | Highest |
| Bromine Analog | -Br | Intermediate |
| Iodine Analog | -I | Lowest |
| Data sourced from studies on RGGT inhibitors, showing that smaller halogens at the C-6 position lead to stronger inhibition. nih.gov |
Conversely, in the context of diagnostic agents for Alzheimer's disease, a 6-iodo substitution is highly favorable. A series of ligands designed to detect beta-amyloid (Aβ) plaques showed that 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine, known as IMPY, and its bromo derivative exhibited high binding affinities for Aβ aggregates. nih.gov The 6-iodo group was identified as a key feature for achieving the desired binding characteristics for imaging purposes. nih.gov
| Compound | C-6 Halogen | Binding Affinity (Ki, nM) for Aβ Aggregates |
| 16 (IMPY) | -I | 15 |
| Bromo Derivative | -Br | 10 |
| Data on ligands for beta-amyloid aggregates, indicating high affinity with bromo and iodo substitutions at C-6. nih.gov |
Furthermore, the C-6 position is a crucial anchor point for developing anticancer agents. Studies on 6-substituted imidazo[1,2-a]pyridines have demonstrated significant activity against colon cancer cell lines. nih.govresearchgate.net In the design of PI3Kα inhibitors, the imidazo[1,2-a]pyridine moiety was introduced at position 6 of a quinazoline (B50416) scaffold to create potent anticancer compounds. mdpi.com Similarly, investigations into c-Met inhibitors revealed that modifying a phenyl group attached at the C-6 position with polar substituents had a significant effect on cellular activity. nih.gov
Influence of Methylation at C-3 on Pharmacological Efficacy and Selectivity
The C-3 position of the imidazo[1,2-a]pyridine scaffold is another critical locus for substitution, profoundly influencing pharmacological effects and metabolic stability. The introduction of substituents at this position is a common strategy in the development of new therapeutic agents. nih.govmdpi.com
The C-3 position is also a target for developing agents against infectious diseases. A library of 3-amino-imidazo[1,2-a]-pyridines was synthesized and found to act as inhibitors of Mtb glutamine synthetase (MtGS), a potential target for new tuberculosis treatments. rsc.org The functionalization at C-3 is often achieved through efficient synthetic methods like the aza-Friedel–Crafts reaction, which allows for the rapid generation of diverse derivatives for biological screening. nih.govmdpi.com
Combinatorial Effects of C-6 Iodination and C-3 Methylation on Molecular Interactions and Biological Outcomes
The biological activity of imidazo[1,2-a]pyridine derivatives often results from the combined, and sometimes non-additive, effects of substitutions at multiple positions on the heterocyclic core. The interplay between substituents at the C-6 and C-3 positions can lead to unique pharmacological profiles that would not be achieved by either modification alone.
A study on imidazo[1,2-a]pyridine derivatives as agents against visceral leishmaniasis provided clear evidence of this combinatorial effect. The structure-activity relationship was found to be non-additive, where the impact of a substituent at the C-6 position was dependent on the nature of the group at the C-3 position. nih.gov Specifically, a methyl group at C-6 improved potency when an aryl group was present at C-3, but it negatively affected potency when the C-3 position was occupied by an alkyl group. nih.gov This demonstrates a synergistic or antagonistic relationship between substitution patterns at different sites on the scaffold.
Elucidation of Key Pharmacophores and Structural Motifs for Targeted Biological Interactions
The imidazo[1,2-a]pyridine scaffold itself is a critical pharmacophore, providing a rigid bicyclic structure that serves as a template for diverse biological activities. researchgate.netnih.gov The arrangement of its nitrogen atoms and the fused aromatic system are key to its ability to interact with various biological targets.
More specific pharmacophore models have been developed for certain activities. For antimycobacterial agents, a five-featured pharmacophore model, designated HHPRR, was generated. This model consists of one positive feature, two hydrophobic features, and two aromatic rings, outlining the essential structural requirements for activity against Mycobacterium tuberculosis. openpharmaceuticalsciencesjournal.com
The general strategy in drug design often involves decorating the core imidazo[1,2-a]pyridine scaffold with other known active pharmacophores to create hybrid molecules with enhanced or novel activities. nih.gov For example, linking the imidazo[1,2-a]pyridine core at its C-6 position to a quinazoline moiety, another important pharmacophore, led to the development of potent PI3Kα inhibitors. mdpi.com This modular approach allows medicinal chemists to fine-tune the biological activity by combining the well-understood properties of different structural motifs.
Molecular and Computational Studies on 6 Iodo 3 Methylimidazo 1,2 a Pyridine and Analogues
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Assessments
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For imidazo[1,2-a]pyridine (B132010) derivatives, DFT calculations, often at the B3LYP/6-311G++(d,p) level of theory, provide insights into their stability and chemical behavior. nih.gov These studies are crucial for understanding the intrinsic properties that govern how these molecules interact with biological targets.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental tool in drug design for predicting the reactivity of chemical compounds. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO indicates a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.govpku.edu.cn The energy gap between HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more reactive. nih.gov
In studies of imidazo[1,2-a]pyridine analogues, FMO analysis helps to quantify their reactivity. pku.edu.cn Global chemical reactivity parameters, including chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω), are derived from HOMO and LUMO energies. nih.gov These parameters provide a quantitative measure of the molecule's stability and reactivity, guiding the design of derivatives with desired electronic properties for enhanced biological activity. nih.govbhu.ac.in
Table 1: Key Parameters in Frontier Molecular Orbital (FMO) Analysis
| Parameter | Description | Significance in Drug Design |
| HOMO | Highest Occupied Molecular Orbital | Indicates the molecule's capacity to donate electrons. A higher HOMO energy suggests a better electron donor. |
| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the molecule's capacity to accept electrons. A lower LUMO energy suggests a better electron acceptor. |
| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | A key indicator of molecular stability and reactivity. A smaller gap often correlates with higher reactivity. |
| Chemical Hardness (η) | Resistance to change in electron distribution | Calculated from the HOMO-LUMO gap, it reflects the molecule's stability. |
| Electrophilicity Index (ω) | Measure of a molecule's ability to accept electrons | Helps to predict how a molecule will behave as an electrophile in reactions. |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is used to visualize the charge distribution of a molecule and predict its reactive sites for both electrophilic and nucleophilic attacks. bhu.ac.in The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. bhu.ac.in
Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on heteroatoms) that are susceptible to electrophilic attack. bhu.ac.in
Blue regions denote positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack. bhu.ac.in
Green regions represent neutral potential.
For substituted pyridines and related fused systems like imidazo[1,2-a]pyridine, MEP analysis can identify the most reactive nitrogen atom. nih.gov For instance, the accessibility and depth of the negative potential minimum near the heterocyclic nitrogen can predict its susceptibility to N-oxidation, a key metabolic pathway. nih.gov This analysis is vital for predicting intermolecular interactions and understanding how a ligand might orient itself within a protein's binding pocket. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
While molecular docking provides a static snapshot of ligand-protein interactions, Molecular Dynamics (MD) simulations offer a dynamic view, accounting for the flexibility of both the ligand and the protein. openpharmaceuticalsciencesjournal.com MD simulations are employed to confirm the stability of the docked complex and to analyze its conformational changes over time. openpharmaceuticalsciencesjournal.com
In studies involving imidazo[1,2-a]pyridine analogues, MD simulations have been used to evaluate the stability of ligand-protein complexes. openpharmaceuticalsciencesjournal.comnih.gov A key metric in these simulations is the Root Mean Square Deviation (RMSD) of the protein's backbone atoms relative to their initial positions. A stable RMSD value (typically below 3 Å) over the simulation period (e.g., 1.2 ns) indicates that the complex has reached equilibrium and remains stable. openpharmaceuticalsciencesjournal.com Such simulations were performed on an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogue complexed with Pantothenate synthetase, confirming the stability of the binding interactions predicted by docking. openpharmaceuticalsciencesjournal.com These studies are essential for validating docking results and providing a more accurate understanding of the binding kinetics and stability of the ligand in its biological target.
Ligand-Protein Interaction Studies via Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. hilarispublisher.com This method is instrumental in structure-based drug design, helping to elucidate the molecular basis of a compound's biological activity. For imidazo[1,2-a]pyridine derivatives, docking studies have identified key interactions with a range of important biological targets.
Interactions with Enzyme Active Sites (e.g., PI3Kα, Cholinesterases, Pantothenate Synthetase)
PI3Kα (Phosphoinositide 3-kinase alpha): The PI3K/AKT signaling pathway is frequently overactivated in cancer, making PI3Kα a prime target for anticancer drug development. nih.govresearchgate.net Several imidazo[1,2-a]pyridine derivatives have been designed as potent PI3Kα inhibitors. nih.gov Docking studies of a highly potent derivative, compound 13k (IC₅₀ = 1.94 nM), within the ATP-binding pocket of PI3Kα (PDB: 4ZOP) revealed crucial hydrogen bond interactions with key amino acid residues. nih.gov Similarly, another derivative, 15a , was shown to form four hydrogen bonds within the PI3Kα active site, including one with the backbone of Val851 in the hinge region, an interaction critical for potent inhibition. sci-hub.cat
Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a major strategy for treating Alzheimer's disease. nih.govresearchgate.net Molecular docking has been used to study how pyridine-based compounds, including fused systems, bind to the active sites of these enzymes. hilarispublisher.comnih.gov These studies help to explain the inhibitory activity and selectivity of the compounds by identifying interactions with key residues in the active site gorge of the cholinesterases. nih.gov
Pantothenate Synthetase: This enzyme is essential for the survival of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. Imidazo[1,2-a]pyridine-3-carboxamide analogues have been investigated as potential antitubercular agents targeting this enzyme. openpharmaceuticalsciencesjournal.com Docking studies of these compounds into the active site of pantothenate synthetase (PDB: 3IVX) have provided insights into their binding modes, which were further validated by MD simulations. openpharmaceuticalsciencesjournal.comresearchgate.net
Ligand Binding to Receptor Sites (e.g., GABAA, hACE2, spike protein, VEGFR2)
GABAA Receptor: The γ-aminobutyric acid type A (GABAA) receptor is a major target for drugs treating anxiety and insomnia. nih.govnih.gov Marketed drugs like Zolpidem feature an imidazo[1,2-a]pyridine scaffold and act as positive allosteric modulators (PAMs) of this receptor. nih.govnih.gov Docking studies on novel imidazo[1,2-a]pyridine derivatives have been performed to understand their binding at the α1-containing GABAA receptor interface, helping to clarify their pharmacological action. nih.govresearchgate.net
hACE2 and SARS-CoV-2 Spike Protein: The interaction between the human angiotensin-converting enzyme 2 (hACE2) receptor and the spike glycoprotein (B1211001) of SARS-CoV-2 is the critical first step in viral entry. nih.govdeakin.edu.au Developing inhibitors of this protein-protein interaction is a key strategy against COVID-19. nih.gov Molecular docking studies have explored the potential of imidazo[1,2-a]pyrimidine (B1208166) derivatives to act as dual inhibitors by binding to both hACE2 and the spike protein's receptor-binding domain (RBD). nih.govscribd.com These studies have identified compounds with high binding affinities, suggesting they could effectively block viral entry. nih.govresearchgate.netnih.gov
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): VEGFR2 is a key regulator of angiogenesis (the formation of new blood vessels), a process crucial for tumor growth and metastasis. nih.gov Imidazo[1,2-a]pyridine derivatives have been designed as potent VEGFR2 kinase inhibitors. nih.gov Docking studies of compound 26 , a potent dual inhibitor of c-Met and VEGFR2 (IC₅₀ = 2.2 nM for VEGFR2), revealed its binding mode within the kinase domain. nih.gov These models show that the imidazo[1,2-a]pyridine core often forms a critical hydrogen bond with the hinge region residue Cys919, a common feature for many VEGFR2 inhibitors. mdpi.comnih.gov
Table 2: Summary of Molecular Docking Studies on Imidazo[1,2-a]pyridine Analogues
| Target Protein | PDB Code | Key Interacting Residues | Biological Application |
| PI3Kα | 4ZOP | Val851 | Anticancer |
| Pantothenate Synthetase | 3IVX | N/A | Antitubercular |
| GABAA Receptor | Homology Model | α1Y209, α1H101, α1Y159 | Anxiolytic, Antipsychotic |
| hACE2 / Spike Protein | N/A | N/A | Antiviral (SARS-CoV-2) |
| VEGFR2 | N/A | Cys919, Asp1046, Glu885 | Anticancer (Anti-angiogenesis) |
Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis for Intermolecular Interactions
The study of non-covalent interactions is crucial for understanding the supramolecular chemistry and material properties of crystalline solids. Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis provide profound insights into the nature and strength of these interactions. While specific studies on 6-Iodo-3-methylimidazo[1,2-a]pyridine are not extensively available, analysis of its analogues, such as imidazo[1,2-a]pyrimidine and other substituted imidazo[1,2-a]pyridines, allows for a comprehensive understanding of the expected intermolecular forces at play.
QTAIM analysis, based on the topology of the electron density (ρ(r)), is a powerful tool for identifying and characterizing chemical bonds and intermolecular interactions. nih.gov This method relies on locating bond critical points (BCPs), where the gradient of the electron density is zero. The properties at these BCPs, such as the electron density itself, its Laplacian (∇²ρ(r)), and the total energy density (H(r)), reveal the nature of the interaction.
For non-covalent interactions, the values of ρ(r) are typically low, and the sign of the Laplacian of the electron density (∇²ρ(r)) distinguishes between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell interactions (∇²ρ(r) > 0), which include hydrogen bonds, van der Waals forces, and halogen bonds. nih.gov
Complementary to QTAIM, the Reduced Density Gradient (RDG) analysis provides a visual representation of non-covalent interactions in real space. wikipedia.org By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix (sign(λ₂)ρ), different types of interactions can be identified and visualized as isosurfaces. Generally, strong attractive interactions like hydrogen bonds appear as blue isosurfaces, weak van der Waals interactions are represented in green, and repulsive steric clashes are shown in red. nih.gov
In the context of this compound and its analogues, several types of intermolecular interactions are anticipated and have been studied computationally in similar systems:
Hydrogen Bonding: The presence of the nitrogen atoms in the imidazo[1,2-a]pyridine core and potential C-H donors allows for the formation of C-H···N hydrogen bonds. In studies of related heterocyclic systems, these interactions are characterized by the presence of a BCP between the hydrogen and the acceptor atom, with specific topological parameters indicating their strength.
Halogen Bonding: The iodine atom at the C6 position is a potential halogen bond donor. Halogen bonds (C-I···N or C-I···π) are highly directional, non-covalent interactions where the halogen atom acts as an electrophilic species. QTAIM analysis of iodo-substituted pyridine (B92270) complexes has shown that the major contribution to the electron density at the BCP of the X···N interaction comes from the halogen atom. nih.govdntb.gov.ua
π-π Stacking: The aromatic nature of the imidazo[1,2-a]pyridine ring system facilitates π-π stacking interactions between adjacent molecules. QTAIM and NCI (Non-Covalent Interaction) plot analyses of imidazo[1,5-a]pyridine (B1214698) derivatives have revealed multiple BCPs and extensive green RDG isosurfaces between the π-systems, indicating significant stabilizing stacking interactions. mdpi.com
The following table summarizes the expected topological parameters from a hypothetical QTAIM analysis for the different types of intermolecular interactions in this compound, based on data from analogous compounds.
| Interaction Type | Interacting Atoms | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Total Energy Density (H(r)) (a.u.) |
| Hydrogen Bond | C-H···N | 0.01 - 0.04 | > 0 | ~ 0 |
| Halogen Bond | C-I···N | 0.02 - 0.05 | > 0 | < 0 |
| π-π Stacking | C···C | 0.005 - 0.02 | > 0 | ~ 0 |
| van der Waals | H···H | < 0.01 | > 0 | > 0 |
This table is illustrative and based on findings from analogous molecular systems. Actual values would require specific DFT calculations for this compound.
The RDG scatter plot for a system like this compound would be expected to show distinct spikes in the low-density, low-gradient region. Spikes in the negative sign(λ₂)ρ region would correspond to hydrogen and halogen bonds, those around zero would indicate van der Waals interactions, and spikes in the positive region would signify steric repulsion.
The combination of QTAIM and RDG analysis thus provides a detailed and chemically intuitive picture of the intermolecular forces governing the solid-state architecture of this compound and its analogues, which is essential for rationalizing their physicochemical properties and for the design of new materials.
Mechanistic Insights into Biological Activities of Imidazo 1,2 a Pyridine Derivatives
Anticancer Mechanisms: Investigations into Pathway Modulation (e.g., PI3Kα Inhibition, VEGFR2 Inhibition)
Imidazo[1,2-a]pyridine (B132010) derivatives have emerged as a significant class of compounds with potent anticancer effects, primarily through the inhibition of critical signaling pathways that regulate cell growth, proliferation, and survival. benthamdirect.com
PI3Kα Inhibition
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently overactivated in human cancers, making its components, particularly the p110α isoform (PI3Kα), attractive targets for cancer therapy. researchgate.netresearchgate.net Several series of imidazo[1,2-a]pyridine derivatives have been designed and synthesized as potent and selective PI3Kα inhibitors. researchgate.netresearchgate.net For example, a derivative incorporating a thiazole group demonstrated potent PI3Kα inhibitory activity with an IC50 value of 0.0028 µM and showed high selectivity over other PI3K isoforms. researchgate.net Another study identified compound 13k , a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, as a highly potent PI3Kα inhibitor with an IC50 of 1.94 nM. researchgate.net
Mechanistically, these compounds act by blocking the PI3K/Akt/mTOR pathway. semanticscholar.org Western blot analyses have confirmed that treatment of cancer cells with these inhibitors leads to a reduction in the phosphorylation of Akt (a downstream effector of PI3K), thereby impeding the signaling cascade that promotes cell survival and proliferation. researchgate.netsemanticscholar.org This inhibition of the PI3K pathway ultimately induces cell cycle arrest and apoptosis in cancer cells. For instance, one potent derivative was shown to cause cell cycle arrest and apoptosis in T47D breast cancer cells.
VEGFR2 Inhibition
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. nih.govdergipark.org.tr Consequently, inhibiting VEGFR-2 is a validated strategy for cancer treatment. nih.gov The imidazo[1,2-a]pyridine scaffold has been incorporated into the design of novel VEGFR-2 inhibitors. While much of the research focuses on broader pyridine-based derivatives, the structural features are relevant. For instance, a series of 3-cyano-6-naphthylpyridine derivatives were shown to be highly selective and potent VEGFR-2 inhibitors, with IC50 values at the sub-nanomolar level. dergipark.org.tr Molecular docking studies predict that imidazo[1,2-a]pyridine-based compounds can bind effectively to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and downstream signaling. researchgate.net
| Compound Class | Target | Reported Activity (IC50) | Reference |
|---|---|---|---|
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k) | PI3Kα | 1.94 nM | researchgate.net |
| 2,6,8-substituted Imidazo[1,2-a]pyridine (Compound 35) | PI3Kα | 150 nM | |
| Thiazole-substituted Imidazo[1,2-a]pyridine (Compound 12) | PI3Kα | 2.8 nM | researchgate.net |
| Pyridine-benzenesulfonamide derivative (Compound 27) | VEGFR-2 | 3.62 µM | nih.gov |
Antimycobacterial and Antitubercular Action: Elucidation of Target Identification (e.g., QcrB, Pantothenate Synthetase)
The emergence of multidrug-resistant tuberculosis has created an urgent need for new antitubercular agents with novel mechanisms of action. Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis (Mtb), targeting key enzymes essential for the bacterium's survival. researchgate.netplos.org
QcrB Inhibition
A primary target for many imidazo[1,2-a]pyridine amides (IPAs) is the ubiquinol cytochrome c reductase (the bc1 complex), a critical component of the electron transport chain involved in mycobacterial energy metabolism. acs.org Specifically, these compounds inhibit QcrB, the b subunit of this complex. researchgate.netplos.org Inhibition of QcrB disrupts the electron transport chain, leading to a disruption of pH homeostasis and the depletion of cellular ATP levels, which is bacteriostatic against replicating bacteria. samipubco.com High-throughput screening has identified several imidazo[1,2-a]pyridine compounds with potent activity against Mtb, with minimum inhibitory concentrations (MICs) in the range of 0.03 to 5 µM. researchgate.netplos.orgdoi.org Resistance studies have confirmed QcrB as the target; spontaneous resistant mutants consistently show a single nucleotide polymorphism in the qcrB gene. researchgate.netplos.org
Pantothenate Synthetase Inhibition
The pantothenate biosynthetic pathway, which is essential for Mtb but absent in mammals, is another attractive target for new antitubercular drugs. nih.govresearchgate.net Pantothenate synthetase (PS) is a key enzyme in this pathway. nih.gov A series of 2-methylimidazo[1,2-a]pyridine-3-carbohydrizides have been identified as inhibitors of Mtb pantothenate synthetase. nih.gov The most active compound from one study, derivative 29 , displayed an MIC90 of 4.53 μM against Mtb and showed no cytotoxicity against a mouse macrophage cell line. nih.gov The inhibitory mechanism was confirmed in a PS assay, where most of the tested compounds showed greater than 50% inhibition against the enzyme. nih.gov
| Compound Series | Target | Reported Activity (MIC) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine amides (IPAs) | QcrB | 0.03 - 5.0 µM | researchgate.netplos.org |
| Imidazo[1,2-a]pyridine amide (IPA-6) | Not specified | 0.05 µg/mL | mdpi.com |
| 2-Methylimidazo[1,2-a]pyridine-3-carbohydrizide (Derivative 29) | Pantothenate Synthetase | 4.53 µM (MIC90) | nih.gov |
Receptor Binding Mechanisms (e.g., GABAA Receptor Agonism)
Imidazo[1,2-a]pyridine derivatives are well-known for their interactions with receptors in the central nervous system (CNS), most notably the γ-aminobutyric acid type A (GABAA) receptor. imtm.cz The GABAA receptor is a ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the brain. researchgate.net
The most prominent example of an imidazo[1,2-a]pyridine that targets this receptor is Zolpidem , a widely prescribed drug for insomnia. imtm.cz Zolpidem acts as a positive allosteric modulator (PAM) of the GABAA receptor, enhancing the effect of the inhibitory neurotransmitter GABA. researchgate.netimtm.cz It binds to a specific site on the receptor, known as the benzodiazepine binding site, which is located at the interface between the α and γ subunits. researchgate.net Zolpidem shows a preference for GABAA receptors containing the α1 subunit. chemmethod.com
Recent research has focused on developing novel imidazo[1,2-a]pyridine derivatives as selective PAMs for different GABAA receptor subtypes to treat other CNS disorders like schizophrenia and anxiety. researchgate.netchemmethod.com For example, a series of 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine derivatives were designed as PAMs of the α1β2γ2 GABAA receptor. researchgate.net Molecular docking studies indicate that these compounds form key hydrogen bonds within the binding pocket, including interactions between the carbonyl oxygen of the ligand and residues Ser-205 and Ser-206, as well as a hydrogen bond between the imidazo[1,2-a]pyridine nitrogen and Thr-207. researchgate.net
Cytoprotective Mechanisms and Molecular Pathways
While many imidazo[1,2-a]pyridine derivatives are studied for their cytotoxic effects against pathogens and cancer cells, certain analogues have demonstrated cytoprotective properties, including neuroprotective and antioxidant activities.
Neuroprotection and Anti-inflammatory Effects
The imidazo[1,2-a]pyridine scaffold is a versatile template for developing modulators of CNS diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease. eurekaselect.com Some derivatives have shown neuroprotective effects against cellular damage. researchgate.net For example, a 2,6-dimethylpiperazine analogue demonstrated potent PAM efficacy at the α1β2γ2 GABA-A receptor along with neuroprotective activity. researchgate.net Another study reported that novel 5,6-dihydropyrido[2′,1′:2,3]imidazo[4,5-c]quinoline derivatives possess broad cytoprotective activity mediated by several mechanisms, including mitoprotection. scispace.com Furthermore, certain imidazo[1,2-a]pyridine compounds exert anti-inflammatory effects by modulating signaling pathways like STAT3/NF-κB, which can protect cells from inflammatory damage.
Antioxidant Activity
Several studies have evaluated imidazo[1,2-a]pyridine derivatives for their ability to scavenge free radicals, a key mechanism of cytoprotection. samipubco.com The antioxidant capacity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. samipubco.com Research has shown that the antioxidant activity is dose-dependent and influenced by the substituents on the imidazo[1,2-a]pyridine ring. Structure-activity relationship studies suggest that the introduction of electron-donating groups can increase the radical scavenging activity, while electron-withdrawing groups may decrease it. researchgate.net One study found that a derivative, HB7 , which contains sulfonamide, amide, oxazole, and imidazopyridine moieties, exhibited notable antioxidant activity, achieving 83% inhibition of DPPH at a concentration of 100 μg/mL.
Enzyme Inhibition Kinetics and Molecular Basis (e.g., Cholinesterase Inhibition)
The inhibition of cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for the symptomatic treatment of Alzheimer's disease. benthamdirect.com A growing body of research has identified imidazo[1,2-a]pyridine derivatives as potent cholinesterase inhibitors. researchgate.netplos.org
The inhibitory potency is highly dependent on the substitution pattern on the imidazo[1,2-a]pyridine core. For instance, N-(benzylidene)imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide derivatives bearing halogen substitutions on the phenyl ring showed significant AChE inhibitory activity, with IC50 values ranging from 18.29 to 74.42 μM. researchgate.net Another study on imidazo[1,2-a]pyridine-mannich bases identified a naphthalene-substituted compound (9j ) as a highly potent dual inhibitor, with IC50 values of 57.75 nM for AChE and 99.0 nM for BChE. semanticscholar.org
Kinetic and molecular docking studies have provided insight into the molecular basis of this inhibition. The inhibition is often of a mixed type. semanticscholar.org Docking simulations reveal that these inhibitors can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. semanticscholar.org Key interactions include cation-π stacking between the positively charged pyridine (B92270) nitrogen of the scaffold and aromatic residues in the active site gorge, such as Trp84 and Phe330. The ability of these compounds to span both the catalytic and peripheral sites makes them promising candidates for further development as anti-Alzheimer's agents. semanticscholar.org
| Compound Series | Target | Reported Activity (IC50) | Reference |
|---|---|---|---|
| N-(4-fluorobenzylidene) derivative | AChE | 18.29 µM | researchgate.net |
| N-(4-bromobenzylidene) derivative | AChE | 43.26 µM | researchgate.net |
| N-(4-chlorobenzylidene) derivative | AChE | 74.42 µM | researchgate.net |
| Naphthalene-substituted Mannich base (9j) | AChE | 57.75 nM | semanticscholar.org |
| Naphthalene-substituted Mannich base (9j) | BChE | 99.0 nM | semanticscholar.org |
Advanced Characterization and Analytical Methodologies for 6 Iodo 3 Methylimidazo 1,2 a Pyridine Research
The definitive structural confirmation and purity assessment of "6-Iodo-3-methylimidazo[1,2-a]pyridine" are paramount for its application in scientific research. A suite of advanced analytical techniques is employed to unambiguously determine its chemical identity, three-dimensional structure, and purity levels. These methodologies include sophisticated spectroscopic methods, single-crystal X-ray diffraction, and various chromatographic techniques.
Future Research Directions and Prospects for 6 Iodo 3 Methylimidazo 1,2 a Pyridine in Academic Exploration
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
While traditional methods for synthesizing the imidazo[1,2-a]pyridine (B132010) core, such as the condensation of 2-aminopyridines with α-haloketones, are well-established, they often involve harsh conditions, toxic solvents, and produce significant waste. benthamdirect.comrsc.org Future research must prioritize the development of green and efficient synthetic protocols. Green chemistry approaches, including microwave-assisted synthesis, the use of environmentally benign solvents like water, and catalyst-free or metal-free reactions, are at the forefront of sustainable chemical manufacturing. researchgate.netbenthamdirect.com
Key areas for exploration include:
One-Pot, Multi-Component Reactions (MCRs): These reactions, which combine three or more reactants in a single step, offer high atom economy and procedural simplicity. ccspublishing.org.cn Developing an MCR for 6-Iodo-3-methylimidazo[1,2-a]pyridine would significantly streamline its production. Iodine-catalyzed three-component couplings in aqueous media represent a promising avenue. acs.orgnih.gov
Ultrasonication and Photochemistry: Ultrasound-assisted synthesis can accelerate reaction rates and improve yields under milder conditions. acs.orgnih.gov Similarly, visible-light-induced photochemical methods are emerging as powerful, energy-efficient tools for constructing and functionalizing heterocyclic compounds. researchgate.netmdpi.com
Aqueous Micellar Catalysis: Using surfactants like sodium dodecyl sulfate (B86663) (SDS) in water can create microreactors that facilitate organic reactions, eliminating the need for volatile organic solvents. acs.orgacs.org A domino A³-coupling reaction catalyzed by a copper-ascorbate system in aqueous micellar media has been shown to be effective for similar scaffolds. acs.org
Table 1: Comparison of Synthetic Methodologies for Imidazo[1,2-a]pyridine Synthesis
| Method | Key Features | Advantages | Relevant Findings |
|---|---|---|---|
| Traditional Condensation | 2-aminopyridine (B139424) + α-haloketone | Well-established route. | Often requires high temperatures and undesirable solvents like DMF. rsc.orgacs.org |
| Metal-Free, Base-Promoted Cycloisomerization | N-propargylpyridinium precursors in NaOH(aq) | Rapid (minutes), ambient temperature, aqueous, high yield. | Represents a significant improvement in green metrics, with a high space-time-yield. rsc.org |
| Iodine-Catalyzed MCR | 2-aminopyridine + acetophenone (B1666503) + dimedone | Uses a cheap, benign catalyst (I₂), water as solvent, ultrasound assistance. | High product yields (up to 96%) with short reaction times. nih.gov |
| Cu(II)-Ascorbate Catalyzed A³-Coupling | Domino reaction in aqueous micellar media (SDS) | Environmentally sustainable, mild heating (50 °C), low E-factor. acs.org | Works well with a variety of aliphatic and aromatic aldehydes. acs.org |
| Photocatalytic C-H Functionalization | Visible light, photocatalyst (e.g., Rose Bengal) | Energy-efficient, eco-friendly, operates at room temperature. | Enables direct functionalization, avoiding pre-functionalized starting materials. mdpi.comresearchgate.net |
Exploration of Undiscovered Chemical Transformations and Reactivity Profiles of Iodinated Imidazo[1,2-a]pyridines
The iodine atom at the C-6 position is the most chemically versatile handle on the this compound scaffold. Its relatively low C-I bond dissociation energy makes it an ideal substrate for a wide range of metal-catalyzed cross-coupling reactions, which are cornerstones of modern medicinal chemistry. nih.gov While the C-3 position is occupied by a methyl group, this site also offers potential for functionalization.
Future research should systematically explore:
Palladium-Catalyzed Cross-Coupling: The C6-I bond is ripe for participating in reactions like Suzuki (C-C bond formation), Sonogashira (C-C triple bond), Buchwald-Hartwig amination (C-N bond), and Heck couplings. nih.govacs.org These transformations would allow for the rapid generation of diverse libraries of analogues for biological screening.
C-H Functionalization: Despite the existing substituents, direct C-H functionalization at other positions on the heterocyclic core (e.g., C-2, C-5, C-7, C-8) using transition-metal catalysis or photoredox catalysis could provide novel derivatives that are otherwise difficult to access. researchgate.netresearchgate.netnih.gov
Functionalization of the C-3 Methyl Group: The methyl group at the C-3 position is not merely a passive substituent. It could potentially be halogenated or oxidized to introduce other functional groups, such as aldehydes or carboxylic acids, which can be further derivatized.
Table 2: Potential Cross-Coupling Reactions at the C6-Iodo Position
| Reaction Name | Coupling Partner | Bond Formed | Potential Application |
|---|---|---|---|
| Suzuki Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | C-C (Aryl-Aryl) | Introduction of diverse aryl and heteroaryl groups. |
| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | C-C (Alkynyl) | Synthesis of rigid, linear linkers or precursors for other heterocycles. |
| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | C-N | Introduction of primary or secondary amine functionalities. |
| Heck Coupling | Alkene (e.g., CH₂=CHR) | C-C (Alkenyl) | Formation of styrenyl and other vinyl derivatives. |
| Stille Coupling | Organostannane Reagent (e.g., Ar-SnBu₃) | C-C (Aryl-Aryl) | Alternative to Suzuki coupling with different substrate scope. |
| Carbonylation | Carbon Monoxide (CO) + Nucleophile (e.g., R₂NH) | C-C (Amide) | Synthesis of C-6 carboxamide derivatives. researchgate.net |
Deeper Elucidation of Structure-Activity Relationships through Targeted Molecular Modifications for Enhanced Specificity
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how specific structural features of a molecule influence its biological activity. For this compound, a systematic SAR exploration is crucial for optimizing it as a lead compound for any identified biological target. This involves making targeted, rational modifications to the scaffold and assessing the impact on potency and selectivity.
Key strategies for future SAR studies include:
Substitution at the C-2 Position: This position is a common point for diversification. Introducing various aryl, heteroaryl, or alkyl groups could significantly impact binding affinity and pharmacokinetic properties.
Modification of the Pyridine (B92270) Ring: Introducing electron-donating or electron-withdrawing groups at the C-5, C-7, and C-8 positions can modulate the electronic properties of the entire scaffold, influencing target interactions and metabolic stability. nih.gov For example, replacing a methyl group with a chloro group has been shown to alter activity in related systems. nih.gov
Bioisosteric Replacement of Iodine: While the iodine atom is crucial for synthesis and has been shown to be important for activity in some contexts (e.g., Aβ plaque imaging), nih.gov replacing it with other halogens (Br, Cl, F) or other functional groups (CN, CF₃) can fine-tune lipophilicity and target interactions.
Metabolic Blocking: If a specific site on the molecule is found to be a metabolic liability (e.g., susceptible to oxidation by enzymes like aldehyde oxidase), it can be blocked through strategies like deuteration. researchgate.net
Advanced Computational Modeling for Predictive Design and Optimization of "this compound" Analogues
In silico methods are indispensable tools in modern drug design, enabling researchers to predict the properties of molecules before they are synthesized, thereby saving time and resources. Applying advanced computational modeling to analogues of this compound can guide the design of more potent and selective compounds.
Future computational work should focus on:
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule within the active site of a biological target (e.g., an enzyme or receptor). nih.govresearchgate.net Docking studies can help prioritize which analogues to synthesize and can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are essential for activity. asianpubs.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical structure of a series of compounds with their biological activity. A robust QSAR model could predict the potency of novel, unsynthesized analogues.
Pharmacokinetic (ADMET) Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govmdpi.com Early prediction of poor drug-likeness can prevent the pursuit of compounds destined to fail in later stages of development.
Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure and chemical reactivity of the molecules. nih.gov This can provide insights into parameters like the HOMO-LUMO energy gap, which relates to molecular stability and reactivity. nih.gov
Table 3: Application of Computational Techniques in Drug Design
| Technique | Purpose | Application for this compound |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity to a biological target. | Identify key amino acid interactions; rank potential analogues based on binding energy. nih.govasianpubs.org |
| QSAR | Develop predictive models for biological activity. | Predict the potency of new analogues before synthesis. |
| ADMET Prediction | Evaluate drug-likeness and potential toxicity. | Filter out compounds with poor oral bioavailability or potential toxicity issues. mdpi.comnih.gov |
| DFT Calculations | Investigate electronic properties and chemical reactivity. | Understand molecular stability and reactivity parameters to guide synthesis. nih.gov |
Investigation of Novel Biological Targets and Mechanistic Pathways (beyond initial findings)
While some imidazo[1,2-a]pyridine derivatives have been investigated for specific applications like Aβ plaque imaging, nih.gov the full biological potential of the 6-Iodo-3-methyl substituted scaffold remains largely untapped. A key future direction is to screen this compound and its derivatives against a broad range of biological targets to uncover new therapeutic applications.
Promising areas for investigation include:
Kinase Inhibition: Many imidazo-fused heterocycles are potent kinase inhibitors. nih.gov Screening against panels of kinases involved in cancer and inflammation, such as Microtubule Affinity Regulating Kinase 4 (MARK4), could reveal novel anticancer or anti-inflammatory agents. nih.gov
Enzyme Inhibition: In silico screening has suggested that imidazo[1,2-a]pyridines may act as inhibitors of targets like farnesyl diphosphate (B83284) synthase and phosphodiesterase III. nih.govnih.gov Experimental validation of these predictions is a critical next step. Other enzymes, such as oxidoreductases implicated in breast cancer, are also viable targets. researchgate.netasianpubs.org
Receptor Modulation: The scaffold shows potential as a ligand for G-protein coupled receptors (GPCRs) like the CXCR4 receptor, or ion channels such as GABAa receptors. nih.govnih.gov
Elucidation of Mechanism of Action: For any identified activity, it is crucial to understand the underlying molecular mechanism. This includes studies on cellular pathways, such as determining if a compound induces apoptosis and through which signaling cascades (e.g., caspase-3 mediated pathways). nih.gov
Integration with Other Heterocyclic Scaffolds for the Design of Hybrid Molecules with Enhanced Properties
Molecular hybridization, the strategy of combining two or more distinct pharmacophores into a single molecule, is a powerful approach for developing drugs with improved affinity, dual-action mechanisms, or enhanced pharmacokinetic profiles. The this compound scaffold is an excellent candidate for integration into hybrid structures.
Future research can explore the synthesis and evaluation of hybrids such as:
Imidazopyridine-Triazole Hybrids: The 1,2,3-triazole ring is a common and effective linker in medicinal chemistry. Connecting the imidazo[1,2-a]pyridine core to another bioactive moiety via a triazole link, often synthesized through "click chemistry," is a well-established strategy. researchgate.netresearchgate.net
Imidazopyridine-Quinazoline Hybrids: The quinazoline (B50416) scaffold is present in numerous approved anticancer drugs (e.g., gefitinib). A hybrid molecule incorporating both the imidazo[1,2-a]pyridine and quinazoline systems could exhibit synergistic or enhanced activity, for instance, as a PI3Kα inhibitor. nih.gov
Imidazopyridine-Natural Product Hybrids: Conjugating the scaffold to a natural product, such as avermectin, can create novel molecules with unique biological profiles, potentially targeting receptors like the GABAa receptor. researchgate.net
Imidazopyridine-Phenothiazine Hybrids: Combining the scaffold with other privileged structures like phenothiazine (B1677639) can lead to compounds with novel target profiles, such as MARK4 inhibition. nih.gov
This integration allows for the exploration of vast new chemical space, potentially leading to the discovery of multifunctional molecules with superior therapeutic properties compared to their individual components.
Q & A
Basic: What are the key considerations for synthesizing 6-Iodo-3-methylimidazo[1,2-a]pyridine derivatives in laboratory settings?
Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation or multicomponent reactions. Key considerations include:
- Catalyst Selection : Use Lewis acids (e.g., AlCl₃) to activate substrates for electrophilic substitution at the C-3 position .
- Reaction Conditions : Optimize temperature (often 80–100°C) and solvent polarity to avoid heterogeneous mixtures and ensure complete conversion .
- Substrate Scope : Prioritize 2-aminonicotinate derivatives for solid-phase synthesis, enabling halogenation at the 3-position .
- Scalability : For library production, ensure high purity (>95%) via column chromatography or recrystallization .
Basic: How is NMR spectroscopy utilized to confirm the structure of this compound derivatives?
Methodological Answer:
Key NMR signals for structural confirmation include:
- ¹H NMR :
- Aromatic protons (δ 7.2–8.5 ppm) distinguish pyridine and imidazole rings.
- Methyl groups (e.g., 3-methyl at δ 2.4–2.6 ppm) and iodine substituents (deshielding adjacent protons) .
- ¹³C NMR :
- Carbon-3 (imidazole ring) shows downfield shifts (~140–150 ppm) due to electron-withdrawing iodine .
- Carbonyl carbons (if acetylated) appear at ~170 ppm .
- Cross-Validation : Compare with HRMS data to confirm molecular ion peaks (e.g., [M+H]⁺) .
Basic: What biological activities have been reported for this compound and its analogs?
Methodological Answer:
- Anticancer Activity : Derivatives exhibit cytotoxicity against HepG2 (IC₅₀: 10–20 µM) and MCF-7 (IC₅₀: 12–21 µM) cell lines .
- Antimicrobial Properties : Substituted analogs show inhibition of bacterial growth (e.g., Staphylococcus aureus) via enzyme disruption .
- Mechanistic Studies : Target validation via enzyme inhibition assays (e.g., DNA gyrase) and molecular docking to identify binding modes .
Advanced: How can researchers optimize Friedel-Crafts acylation reactions for functionalizing imidazo[1,2-a]pyridine cores?
Methodological Answer:
- Catalyst Screening : Test scandium triflate or iodine for regioselective acylation at C-3, minimizing side reactions .
- Microwave Assistance : Reduce reaction time (30–60 minutes) and improve yield (~80%) under microwave irradiation .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance electrophilic substitution .
- Workflow Integration : Combine with halogenation steps (e.g., iodination) for sequential functionalization .
Advanced: What strategies address discrepancies in cytotoxicity data across different cell lines for imidazo[1,2-a]pyridine derivatives?
Methodological Answer:
- Cell Line Profiling : Compare HepG2 (liver) vs. A375 (melanoma) to identify tissue-specific uptake or metabolism differences .
- Dose-Response Validation : Replicate assays with varying concentrations (1–50 µM) to rule out false positives from non-specific toxicity .
- Mechanistic Follow-Up : Use siRNA knockdown or CRISPR to confirm target relevance in resistant cell lines (e.g., Vero) .
Advanced: What are the methodological challenges in introducing substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine scaffold?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
